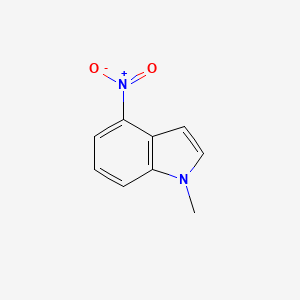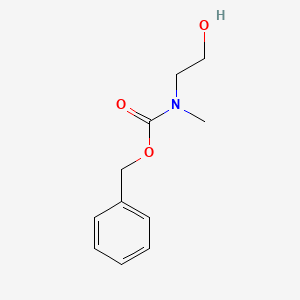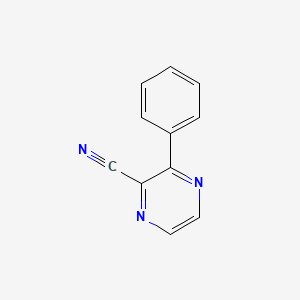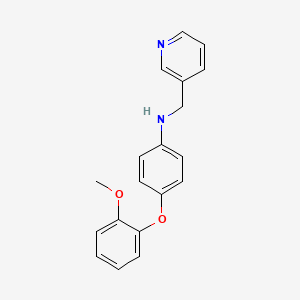
4-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)aniline
描述
4-(2-Methoxyphenoxy)-N-(pyridin-3-ylmethyl)aniline is a complex organic compound characterized by its molecular structure, which includes a methoxy group, a pyridinylmethyl group, and an aniline moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)aniline typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution reaction, where a suitable electrophile containing the pyridinylmethyl group reacts with a phenol derivative under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through optimized reaction conditions to ensure high yield and purity. This involves the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and purification processes.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where various nucleophiles can replace the methoxy group or other substituents on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized derivatives.
Reduction: Primary, secondary, or tertiary amines.
Substitution: Various substituted phenols and anilines.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the production of dyes, pigments, and other organic compounds.
Biology: In biological research, the compound is utilized in the study of enzyme inhibitors and receptor binding assays. Its structural similarity to certain biological molecules makes it a valuable tool in drug discovery and development.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for developing therapeutic agents.
Industry: In the industrial sector, 4-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)aniline is used in the manufacture of advanced materials, including polymers and coatings. Its unique properties contribute to the development of new products with enhanced performance.
作用机制
The mechanism by which 4-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)aniline exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
4-(4-Methoxyphenoxy)aniline
4-(2-Methoxyphenoxy)aniline
N-(Pyridin-3-ylmethyl)aniline
Uniqueness: 4-(2-Methoxyphenoxy)-N-(pyridin-3-ylmethyl)aniline stands out due to its specific combination of functional groups, which provides unique chemical and biological properties compared to its similar compounds
属性
IUPAC Name |
4-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-22-18-6-2-3-7-19(18)23-17-10-8-16(9-11-17)21-14-15-5-4-12-20-13-15/h2-13,21H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIMENIGAKFWHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)NCC3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451046 | |
| Record name | 4-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
353235-63-9 | |
| Record name | 4-(2-methoxyphenoxy)-N-(pyridin-3-ylmethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


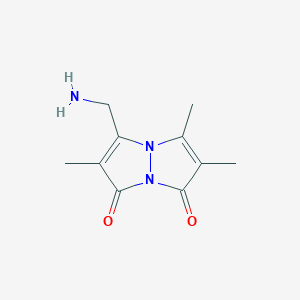
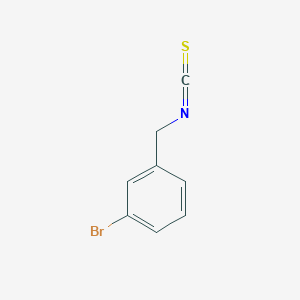
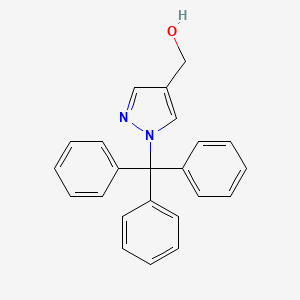
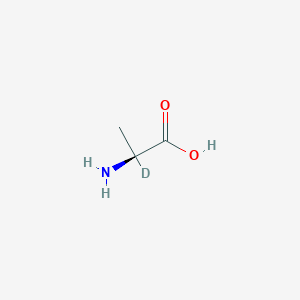
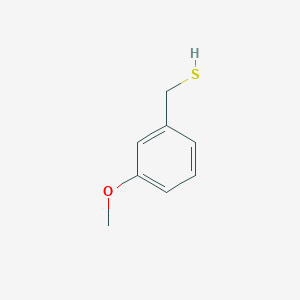


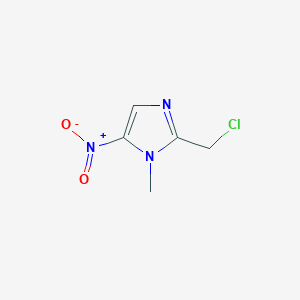
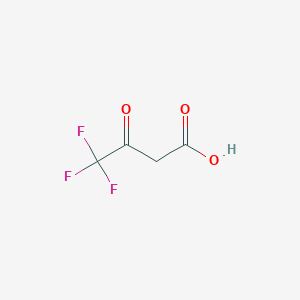
![4-Bromo-7-methoxybenzo[b]thiophene](/img/structure/B1600639.png)
